4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.: 303995-64-4
VCID: VC7111255
InChI: InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.17

4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone

CAS No.: 303995-64-4

Cat. No.: VC7111255

Molecular Formula: C15H11Cl2N3O

Molecular Weight: 320.17

* For research use only. Not for human or veterinary use.

4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone - 303995-64-4

Specification

CAS No. 303995-64-4
Molecular Formula C15H11Cl2N3O
Molecular Weight 320.17
IUPAC Name 4-[(2,4-dichloroanilino)methyl]-2H-phthalazin-1-one
Standard InChI InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21)
Standard InChI Key MPXGMPRIJUTPCP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

4-[(2,4-Dichloroanilino)methyl]-1(2H)-phthalazinone (CAS: 303995-64-4) is a crystalline solid with the molecular formula C15H11Cl2N3O\text{C}_{15}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O} and a molar mass of 320.17 g/mol . The compound’s structure comprises a phthalazinone backbone (a bicyclic system of benzene fused with a pyridazinone ring) substituted at the 4-position by a methylene group attached to a 2,4-dichloroaniline moiety (Figure 1). This substitution introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC15H11Cl2N3O\text{C}_{15}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}
Molar Mass320.17 g/mol
Density1.46 ± 0.1 g/cm³ (predicted)
pKa11.97 ± 0.40 (predicted)
SolubilityLimited in polar solvents; soluble in DMF, DMSO

The dichloroaniline group enhances lipophilicity, as evidenced by the predicted density of 1.46 g/cm³ , while the phthalazinone core contributes to planar rigidity, facilitating π-π stacking interactions in solid-state configurations. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data confirm the presence of characteristic functional groups, including the carbonyl stretch at ~1670 cm⁻¹ and aromatic C-Cl vibrations near 750 cm⁻¹ .

Synthesis and Manufacturing Processes

The synthesis of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone involves multi-step protocols, often starting from phthalic anhydride or its derivatives. A representative route, adapted from Friedel-Crafts acylation methodologies , proceeds as follows:

  • Friedel-Crafts Acylation: Reacting m-xylene with phthalic anhydride in the presence of a Lewis acid (e.g., AlCl₃) yields o-aroylbenzoic acid derivatives.

  • Cyclization: Treatment with hydroxylamine hydrochloride converts the aroylbenzoic acid into a benzoxazinone intermediate.

  • Nucleophilic Substitution: The benzoxazinone reacts with 2,4-dichloroaniline in the presence of a base (e.g., K₂CO₃) to introduce the methylene-linked aniline group.

  • Purification: Column chromatography or recrystallization from ethanol affords the final product in yields of 60–75% .

Alternative approaches employ hydrazine monohydrate for cyclocondensation or utilize pre-functionalized phthalazinones subjected to N-alkylation with chloromethylated anilines . The choice of solvent (e.g., DMF, toluene) and temperature (80–120°C) critically influences reaction efficiency, with higher temperatures favoring ring closure but risking decomposition .

Physicochemical Properties

The compound’s physicochemical profile is shaped by its heteroaromatic core and halogenated substituents:

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C, consistent with rigid, planar structures .

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C) necessitates the use of aprotic solvents (e.g., DMSO) for biological assays .

  • Acid-Base Behavior: The predicted pKa of 11.97 suggests weak basicity attributable to the phthalazinone’s NH group, which can participate in hydrogen bonding.

X-ray crystallography of analogous phthalazinones demonstrates a nearly coplanar arrangement between the dichloroaniline and phthalazinone moieties, with intermolecular hydrogen bonds stabilizing the crystal lattice .

Applications in Pharmaceutical Research

This compound serves as a versatile intermediate in medicinal chemistry:

  • Kinase Inhibitor Development: Phthalazinones are explored as ATP-competitive inhibitors of kinases (e.g., EGFR, VEGFR), with the dichloroaniline group modulating selectivity .

  • Prodrug Design: The hydrazide derivative (accessible via ester hydrolysis) can be conjugated to targeting moieties for site-specific drug delivery .

Ongoing research focuses on optimizing pharmacokinetic properties, particularly oral bioavailability, through structural modifications such as PEGylation or prodrug formulations .

Recent Advances and Future Perspectives

Recent innovations in phthalazinone chemistry include:

  • Green Synthesis: Microwave-assisted reactions reduce reaction times from hours to minutes while improving yields .

  • Computational Modeling: Density functional theory (DFT) calculations predict binding modes to biological targets, guiding rational drug design .

Future directions emphasize the development of halogenated phthalazinones for theranostic applications, leveraging chlorine’s role in positron emission tomography (PET) imaging . Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate these findings into clinical candidates.

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